Fumonisin B2-13C34 (CAS 1217481-36-1) is a fully stable isotope-labeled internal standard (SIL-IS) designed for the precise quantification of the mycotoxin Fumonisin B2 via liquid chromatography-tandem mass spectrometry (LC-MS/MS). By replacing all 34 carbon atoms with the 13C isotope, this compound achieves a uniform +34 Da mass shift (m/z 740.5[M+H]+) relative to native Fumonisin B2 (m/z 706.4[M+H]+) [1]. In procurement and analytical method development, its primary value lies in its identical physicochemical behavior and chromatographic retention time compared to the native toxin. This allows it to directly compensate for severe matrix effects—such as ion suppression or enhancement—during electrospray ionization, making it a critical reagent for regulatory-compliant Stable Isotope Dilution Assays (SIDA) in complex agricultural and food matrices .
Substituting Fumonisin B2-13C34 with external calibration, matrix-matched curves, or structural analog internal standards introduces critical vulnerabilities in LC-MS/MS workflows. Complex matrices like corn, peanut butter, and animal feed cause highly variable matrix effects, suppressing or enhancing the analyte signal unpredictably . Matrix-matched calibration requires blank samples for every tested matrix, which is logistically unscalable and cost-prohibitive for high-throughput laboratories. Furthermore, using a non-matched labeled internal standard (e.g., a different mycotoxin or a partially labeled analog) fails because it does not exactly co-elute with Fumonisin B2. Consequently, the analog experiences a different ionization environment at the exact moment of elution, leading to unacceptable recovery rates and precision failures under stringent regulatory guidelines [1].
In multi-mycotoxin LC-MS/MS assays, utilizing Fumonisin B2-13C34 as an internal standard via Stable Isotope Dilution Assay (SIDA) yields absolute accuracies of 91.4% to 98.6% with relative standard deviations (RSD) of 2% to 7% in complex matrices like corn and peanut powder. In contrast, substituting a non-matched labeled internal standard (analog IS) results in unacceptable quantification accuracy due to differing matrix suppression profiles at the exact time of elution [1].
| Evidence Dimension | Quantification Accuracy & Precision |
| Target Compound Data | 91.4% - 98.6% accuracy (RSD 2-7%) using exact 13C34-matched IS |
| Comparator Or Baseline | Unacceptable accuracy/recovery using non-matched analog IS |
| Quantified Difference | >90% reliable recovery vs. regulatory failure |
| Conditions | LC-MS/MS of Fapas reference materials (corn, peanut powder) |
Demonstrates that procurement of the exact 13C34-labeled Fumonisin B2 is strictly necessary for regulatory-compliant accuracy; cheaper analog standards cannot substitute.
Complex agricultural feeds induce severe matrix effects during electrospray ionization, with signal suppression or enhancement ranging from 31% to 173% for fumonisins. The addition of Fumonisin B2-13C34 directly compensates for these fluctuations because it co-elutes exactly with native Fumonisin B2 and shares identical ionization efficiency, restoring effective recoveries to 86-100% without the need for labor-intensive sample clean-up or matrix-matched calibration curves .
| Evidence Dimension | Matrix Effect Correction |
| Target Compound Data | 86-100% effective recovery via SIDA compensation |
| Comparator Or Baseline | 31-173% uncorrected signal variance (external calibration) |
| Quantified Difference | Complete normalization of up to 73% signal deviation |
| Conditions | Dilute-and-shoot LC-MS/MS in corn-based animal feed |
Allows high-throughput testing laboratories to bypass expensive solid-phase extraction (SPE) and matrix-matched calibrations, drastically reducing per-sample processing costs.
Fumonisin B2-13C34 provides a uniform +34 Da mass shift (m/z 740.5 vs native m/z 706.4). This large mass differential completely eliminates the risk of isotopic cross-talk and spectral interference in the MS/MS collision cell, a common issue with partially labeled or deuterium-labeled standards that can suffer from deuterium-hydrogen exchange or insufficient mass separation [1].
| Evidence Dimension | Precursor Ion Mass Shift |
| Target Compound Data | +34 Da (m/z 740.5) |
| Comparator Or Baseline | +3 to +5 Da (typical partially labeled or deuterium standards) |
| Quantified Difference | >30 Da separation ensuring zero isotopic overlap |
| Conditions | Electrospray ionization tandem mass spectrometry (ESI-MS/MS) |
Ensures zero false-positive signal contribution from the internal standard to the native analyte channel, critical for trace-level regulatory compliance.
Because Fumonisin B2-13C34 directly compensates for extreme matrix effects, it is a highly effective internal standard for 'dilute-and-shoot' workflows. This allows food safety laboratories to quantify fumonisins in corn, wheat, and grains without utilizing expensive and time-consuming solid-phase extraction (SPE) or immunoaffinity columns (IAC) .
In comprehensive LC-MS/MS panels detecting 10+ mycotoxins simultaneously, Fumonisin B2-13C34 is combined with other 13C-labeled standards (e.g., 13C-DON, 13C-Aflatoxins) to enable single-run quantification. This eliminates the need to run separate matrix-matched calibration curves for different agricultural products like peanut butter or rice [1].
Animal feeds are highly complex and variable matrices that cause severe ion suppression (up to 173% variance). Fumonisin B2-13C34 is specifically procured by veterinary diagnostic labs to ensure accurate toxicological assessments of livestock feed, preventing false negatives that could lead to widespread animal toxicosis .